4-(4-Ethylphenoxy)-2-(trifluoromethyl)aniline
Overview
Description
4-(4-Ethylphenoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of an ethylphenoxy group and a trifluoromethyl group attached to an aniline core
Preparation Methods
The synthesis of 4-(4-Ethylphenoxy)-2-(trifluoromethyl)aniline typically involves the reaction of 4-ethylphenol with 2-(trifluoromethyl)aniline under specific conditions. The reaction may be catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
4-(4-Ethylphenoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-(4-Ethylphenoxy)-2-(trifluoromethyl)aniline has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, leading to various biological and chemical effects .
Comparison with Similar Compounds
4-(4-Ethylphenoxy)-2-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
4-(4-Ethylphenoxy)aniline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(4-Ethylphenoxy)-3-(trifluoromethyl)aniline: A positional isomer with the trifluoromethyl group at a different position, leading to variations in reactivity and applications.
4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and makes it suitable for various specialized applications.
Properties
IUPAC Name |
4-(4-ethylphenoxy)-2-(trifluoromethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-2-10-3-5-11(6-4-10)20-12-7-8-14(19)13(9-12)15(16,17)18/h3-9H,2,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLZAKFVPMRAAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.